molecular formula C17H19FN4O B7449806 2-(4-cyclobutyltriazol-1-yl)-N-cyclopropyl-2-(4-fluorophenyl)acetamide

2-(4-cyclobutyltriazol-1-yl)-N-cyclopropyl-2-(4-fluorophenyl)acetamide

Cat. No. B7449806
M. Wt: 314.36 g/mol
InChI Key: NMDUATXDKLJLOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-cyclobutyltriazol-1-yl)-N-cyclopropyl-2-(4-fluorophenyl)acetamide, also known as CCT251545, is a small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of cancer. This compound has been shown to have potent anti-tumor activity in preclinical studies, and is currently being evaluated in clinical trials.

Mechanism of Action

The exact mechanism of action of 2-(4-cyclobutyltriazol-1-yl)-N-cyclopropyl-2-(4-fluorophenyl)acetamide is not fully understood, but it is believed to target the cell cycle checkpoint kinase 1 (CHK1) pathway. CHK1 is a key regulator of the DNA damage response, and is essential for the survival of cancer cells. By inhibiting CHK1, 2-(4-cyclobutyltriazol-1-yl)-N-cyclopropyl-2-(4-fluorophenyl)acetamide induces DNA damage and cell cycle arrest, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-(4-cyclobutyltriazol-1-yl)-N-cyclopropyl-2-(4-fluorophenyl)acetamide has been shown to have a number of biochemical and physiological effects in cancer cells. These include the induction of DNA damage, cell cycle arrest, and apoptosis. Additionally, 2-(4-cyclobutyltriazol-1-yl)-N-cyclopropyl-2-(4-fluorophenyl)acetamide has been shown to inhibit the growth of tumor blood vessels, which may contribute to its anti-tumor activity.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(4-cyclobutyltriazol-1-yl)-N-cyclopropyl-2-(4-fluorophenyl)acetamide is its potency and specificity for CHK1. This makes it a valuable tool for studying the role of CHK1 in cancer biology. However, one limitation of 2-(4-cyclobutyltriazol-1-yl)-N-cyclopropyl-2-(4-fluorophenyl)acetamide is its relatively short half-life, which may limit its effectiveness in vivo.

Future Directions

There are several potential future directions for the study of 2-(4-cyclobutyltriazol-1-yl)-N-cyclopropyl-2-(4-fluorophenyl)acetamide. One area of interest is the development of combination therapies that include 2-(4-cyclobutyltriazol-1-yl)-N-cyclopropyl-2-(4-fluorophenyl)acetamide. For example, 2-(4-cyclobutyltriazol-1-yl)-N-cyclopropyl-2-(4-fluorophenyl)acetamide has been shown to sensitize cancer cells to radiation therapy, suggesting that it may be effective in combination with radiation. Additionally, there is interest in developing more potent and selective CHK1 inhibitors that may have improved efficacy and safety profiles compared to 2-(4-cyclobutyltriazol-1-yl)-N-cyclopropyl-2-(4-fluorophenyl)acetamide.

Synthesis Methods

The synthesis of 2-(4-cyclobutyltriazol-1-yl)-N-cyclopropyl-2-(4-fluorophenyl)acetamide involves several steps, starting with the reaction of 4-fluoroaniline with cyclopropylamine to form N-cyclopropyl-4-fluoroaniline. This intermediate is then reacted with cyclobutyl isocyanate to form N-cyclopropyl-N-cyclobutyl-4-fluoroaniline. The final step involves the reaction of this intermediate with 4-azido-1H-1,2,3-triazole and copper (I) iodide to form 2-(4-cyclobutyltriazol-1-yl)-N-cyclopropyl-2-(4-fluorophenyl)acetamide.

Scientific Research Applications

2-(4-cyclobutyltriazol-1-yl)-N-cyclopropyl-2-(4-fluorophenyl)acetamide has been extensively studied in preclinical models of cancer, including breast cancer, ovarian cancer, and non-small cell lung cancer. In these studies, 2-(4-cyclobutyltriazol-1-yl)-N-cyclopropyl-2-(4-fluorophenyl)acetamide has been shown to inhibit the growth of tumor cells both in vitro and in vivo. Additionally, 2-(4-cyclobutyltriazol-1-yl)-N-cyclopropyl-2-(4-fluorophenyl)acetamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy, suggesting that it may have potential as a combination therapy agent.

properties

IUPAC Name

2-(4-cyclobutyltriazol-1-yl)-N-cyclopropyl-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN4O/c18-13-6-4-12(5-7-13)16(17(23)19-14-8-9-14)22-10-15(20-21-22)11-2-1-3-11/h4-7,10-11,14,16H,1-3,8-9H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMDUATXDKLJLOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=CN(N=N2)C(C3=CC=C(C=C3)F)C(=O)NC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.